REACTION_CXSMILES
|
Cl.NCCCNC(=O)C(C)=C.[CH3:12][C:13]1[CH:26]=[C:25]2[C:16]([S:17][C:18]3[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[CH:21]=[CH:22][C:23]=3[C:24]2=[O:27])=[CH:15][CH:14]=1.[Cl-].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:12][C:13]1[CH:26]=[C:25]2[C:16]([S:17][C:18]3[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[CH:21]=[CH:22][C:23]=3[C:24]2=[O:27])=[CH:15][CH:14]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCCCNC(C(=C)C)=O
|
Name
|
MTA chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O.[Cl-]
|
Name
|
|
Quantity
|
7.42 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a drying tube
|
Type
|
TEMPERATURE
|
Details
|
After cooling the slurry in an ice bath
|
Type
|
ADDITION
|
Details
|
MTA-Cl, 7.69 g (26.6 mmol), was added as a solid
|
Type
|
STIRRING
|
Details
|
to stir 16 hours at room temperature under a drying tube
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
After this time, the reaction was washed with 0.1 N HCl
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
after adding a small amount of phenothiazine as an inhibitor
|
Type
|
CUSTOM
|
Details
|
The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.87 g | |
YIELD: PERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |